Adenosine tetraphosphate
Description
Structure
3D Structure
Properties
CAS No. |
1062-98-2 |
|---|---|
Molecular Formula |
C10H17N5O16P4 |
Molecular Weight |
587.16 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H17N5O16P4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(28-10)1-27-33(21,22)30-35(25,26)31-34(23,24)29-32(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H,25,26)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
WWMWAMFHUSTZTA-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Other CAS No. |
58337-43-2 |
physical_description |
Solid |
Synonyms |
adenosine 5'-tetraphosphate |
Origin of Product |
United States |
Scientific Research Applications
Enzymatic Assays
Continuous ATP-Release Assays
Ap4A has been utilized in the development of continuous assays for aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These assays leverage the ability of these enzymes to convert Ap4A into ATP, allowing researchers to study enzyme kinetics and inhibitor interactions effectively. For instance, a study demonstrated the use of Ap4A to assess the stereoselectivity of isoleucyl-tRNA synthetase and valyl-tRNA synthetase, revealing insights into their editing mechanisms and potential drug targets .
Fluorogenic Probes
Recent advancements have introduced Ap4A analogs as fluorogenic probes for monitoring ATP hydrolysis in live cells. These probes exhibit increased fluorescence upon cleavage by ATP-hydrolyzing enzymes, enabling real-time tracking of enzymatic activity within cellular environments. This application is particularly valuable for understanding metabolic processes and enzyme regulation in various biological contexts .
Vascular Physiology
Vasoconstriction and Blood Pressure Regulation
Ap4A has emerged as a potent purinergic mediator with significant implications for vascular physiology. Studies have shown that intravenous infusion of Ap4A can induce vasoconstriction in various rodent models, suggesting its role in regulating blood pressure. Notably, elevated plasma levels of Ap4A have been observed in juvenile hypertensive patients, indicating a potential link to hypertension pathophysiology .
| Study | Findings |
|---|---|
| Ap4A induces vasoconstriction in rodent models; elevated levels found in hypertensive patients. | |
| Identified as a highly potent vasoactive mediator; primarily induces vasoconstriction. |
Angiogenesis and Vascular Remodeling
In addition to its vasoconstrictive effects, Ap4A has been implicated in promoting angiogenesis and vascular smooth muscle cell (VSMC) proliferation. Experimental studies have shown that Ap4A stimulates tubule formation in 3D co-culture systems, highlighting its potential role in vascular remodeling and repair processes .
Therapeutic Potential
Cardiovascular Diseases
Given its dual role in both vasoconstriction and angiogenesis, Ap4A presents intriguing therapeutic possibilities for cardiovascular diseases. Its modulation could potentially address conditions like hypertension and myocardial infarction by balancing vascular tone and promoting tissue repair mechanisms .
Neurogenic Functions
Emerging research indicates that Ap4A may also play a role in neurogenic signaling within the gastrointestinal tract. It has been shown to be released spontaneously by enteric neurons, suggesting its involvement in gut motility and function . This opens avenues for exploring Ap4A's therapeutic applications in gastrointestinal disorders.
Case Studies
- Enzymatic Characterization Using Ap4A
- Vasoconstrictive Effects in Hypertension
- Angiogenesis Promotion
Comparison with Similar Compounds
Table 1: Structural Comparison of Adenosine Tetraphosphate and Related Nucleotides
*Molecular weights estimated based on ATP data from and extrapolation for other compounds.
Key Observations :
- This compound’s additional phosphate group increases its reactivity and reduces stability compared to ATP .
- Dithis compound (AppppA) shares instability but functions as a stress-signaling molecule rather than an energy carrier .
ATP vs. This compound
- ATP : Central to energy transfer (e.g., phosphorylation reactions, ion transport) . ATP levels correlate with cellular health; depletion triggers necrosis (e.g., in liver disease ).
- This compound: Acts as a signaling molecule. For example, AppppA accumulates during oxidative stress to modulate DNA repair .
AMP/ADP vs. This compound
- AMP/ADP : AMP regulates AMP-activated protein kinase (AMPK), influencing metabolic pathways . ADP facilitates ATP synthesis via oxidative phosphorylation.
Stability and Degradation
This compound is less stable than ATP due to its four phosphate groups, which increase susceptibility to enzymatic and non-enzymatic hydrolysis. For instance:
Table 2: Key Research Insights
Notable Applications:
- ATP: Used to assess cellular viability (e.g., Immuknow ATP assay in transplant patients ).
- This compound: Potential biomarker for cellular stress or DNA damage .
Preparation Methods
Two-Step Phosphorylation with Crystallization
The foundational chemical synthesis route involves a two-step phosphorylation process starting from adenosine derivatives. As detailed in a patent by, the compound of formula (3) undergoes phosphorylation to yield a triphosphoric acid intermediate (formula 5), which is subsequently reacted with 1-methyladenosine-5′-phosphate imidazolidate (7). This method replaces traditional silica gel column chromatography with crystallization, significantly improving yield and scalability. The total isolation yield from the starting compound (formula 2) reaches 14%, a marked improvement over conventional methods that achieved only 0.03–0.3%. Key reagents include sodium acetate and ethyl acetate, with carbodiimides serving as preferred condensing agents for intermediate steps.
Tetrametaphosphate Activation
A novel chemical approach employs activated tetrametaphosphate ([PPN]₂) to synthesize nucleoside tetra- and pentaphosphates. Treatment of adenosine with this reagent in dimethylformamide (DMF) at 60°C for 24 hours produces this compound in 93% yield after HPLC purification. This method eliminates the need for protecting groups and enables one-pot synthesis, making it advantageous for high-purity applications. Comparative data (Table 1) highlights the efficiency of this method relative to enzymatic alternatives.
Enzymatic Synthesis Using Synthetases
Leucyl-tRNA Synthetase Catalysis
Leucyl-tRNA synthetase from Bacillus stearothermophilus catalyzes the conversion of ATP to P1,P4-di(adenosine 5'-) tetraphosphate (Ap₄A). The reaction, conducted in the presence of leucine (Km = 6.7 μM) and ATP (Km = 3.3 mM), initially produces byproducts such as P1,P3-di(adenosine 5'-) triphosphate and AMP. However, coupling the system with an ATP regeneration mechanism—using acetate kinase, adenylate kinase, and acetyl phosphate—yields Ap₄A exclusively at 96% efficiency. This method’s reliance on enzymatic cascades underscores its suitability for laboratory-scale synthesis with minimal purification.
Acetyl-CoA Synthetase-Mediated Production
Yeast acetyl-CoA synthetase (ACoAS) synthesizes p4A via a polyphosphate-dependent mechanism. In a reaction mixture containing ATP, MgCl₂, acetate, and inorganic pyrophosphatase, ACoAS incorporates tripolyphosphate (P3) or tetrapolyphosphate (P4) to form p4A or p5A, respectively. Monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) reveals accumulation rates of 7.5 nmol·mg⁻¹·min⁻¹ for p4A and 1.0 nmol·mg⁻¹·min⁻¹ for p5A. The identity of products is confirmed through comigration with standards and alkaline phosphatase sensitivity.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical methods generally outperform enzymatic approaches in yield and scalability. The tetrametaphosphate activation method achieves 93% yield, whereas enzymatic systems like ACoAS max out at 7.5 nmol·mg⁻¹·min⁻¹. However, enzymatic synthesis offers superior specificity, avoiding byproducts when coupled with regeneration systems.
Q & A
Q. What are the primary enzymatic pathways for adenosine tetraphosphate (Ap4A) synthesis, and how can researchers validate these pathways experimentally?
Adenosine 5'-tetraphosphate (Ap4A) is synthesized by enzymes such as yeast acetyl-CoA synthetase and plant 4-coumarate:CoA ligase. These enzymes catalyze ATP-dependent reactions that generate Ap4A as a byproduct during acyl-CoA formation . To validate synthesis pathways:
- Methodology : Use purified enzymes in in vitro assays with radiolabeled ATP or other substrates. Monitor Ap4A production via HPLC coupled with UV detection or mass spectrometry.
- Controls : Include enzyme inhibitors (e.g., EDTA for metalloenzymes) and validate specificity using knockout strains or siRNA silencing .
Q. How can researchers detect and quantify this compound in biological samples?
Detection requires separation techniques and sensitive instrumentation:
- HPLC : Use anion-exchange columns to separate Ap4A from ATP/ADP, with detection at 254 nm .
- Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) for precise quantification, especially in complex matrices like plasma or tissue extracts .
- Enzymatic Assays : Use Ap4A-specific hydrolases (e.g., diadenosine tetraphosphatases) to measure hydrolysis products like AMP and ATP .
Q. What physiological roles have been established for this compound in mammalian systems?
Ap4A and its derivatives (e.g., uridine this compound, Up4A) exhibit diverse roles:
- Vasoconstriction : Up4A acts as an endothelial-derived contracting factor in renal and vascular systems, activating P2Y1 receptors .
- Neurotransmission : Up4A mediates enteric inhibitory neurotransmission in the colon by activating P2Y1 receptors and SK channels .
- Intraocular Pressure Regulation : Ap4A regulates pressure in normotensive rabbit eyes via purinergic signaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported roles of Ap4A/Up4A across different tissues (e.g., vasoconstriction vs. neurotransmission)?
Discrepancies arise from tissue-specific receptor expression and metabolite stability:
Q. What methodological challenges arise in studying Ap4A stability during experimental assays, and how can they be mitigated?
Ap4A is prone to enzymatic degradation (e.g., by ectonucleotidases) and non-enzymatic hydrolysis:
Q. How can researchers design experiments to investigate the metabolic interplay between Ap4A and related nucleotides (e.g., ATP, NAD+)?
- Isotopic Tracing : Use ¹³C/¹⁵N-labeled ATP in cell cultures to track Ap4A synthesis and interconversion with ATP/ADP .
- Co-factor Depletion : Knock down NAD+ biosynthesis enzymes (e.g., NAMPT) to assess cross-regulation with Ap4A pools .
- Multi-omics Integration : Combine metabolomics (for nucleotide levels) with transcriptomics (e.g., P2RY1 expression) to map regulatory networks .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
